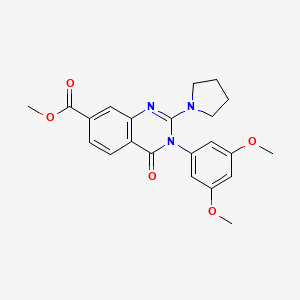

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a 3,4-dihydroquinazoline core substituted with a pyrrolidine ring at position 2, a 3,5-dimethoxyphenyl group at position 3, and a methyl ester at position 5. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial properties, and anticancer effects . The pyrrolidine moiety may enhance binding affinity through hydrogen bonding or steric interactions, while the methyl ester group influences solubility and bioavailability.

Properties

IUPAC Name |

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-28-16-11-15(12-17(13-16)29-2)25-20(26)18-7-6-14(21(27)30-3)10-19(18)23-22(25)24-8-4-5-9-24/h6-7,10-13H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKZOZJRIOJHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251584-83-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H23N3O5

- Molecular Weight : 409.4 g/mol

- Structure : The compound consists of a quinazoline backbone with a pyrrolidine substituent and a methoxyphenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other known antimicrobial agents .

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. Specifically, it has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells. This activity could be attributed to the modulation of signaling pathways involved in neuronal survival and repair .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent in treating resistant infections .

- Cancer Cell Line Testing : In a comparative study involving various cancer cell lines, the compound showed IC50 values ranging from 15 µM to 25 µM, indicating moderate cytotoxicity. Further investigations into its mechanism revealed that it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production.

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer’s disease demonstrated that administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation. These findings suggest a promising role for this compound in neurodegenerative disease management .

Data Table

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 664.8 g/mol. Its structure includes a quinazoline core, which is known for various biological activities, making it a subject of interest for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Research has demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines like HCT-116 and MCF-7 . This positions this compound as a candidate for further anticancer drug development.

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step chemical reactions that yield various derivatives with altered biological activities. The introduction of different substituents on the quinazoline ring has been shown to modulate its efficacy against different pathogens and cancer types .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural similarities with other heterocyclic derivatives, as illustrated below:

Table 1: Structural Comparison of Quinazoline and Pyrazolo-Pyridine Derivatives

*Calculated based on molecular formula.

Key Observations:

Core Structure :

- The target compound and the quinazoline derivative from share a 3,4-dihydroquinazoline backbone, whereas compound 7f () features a pyrazolo-pyridine core. The quinazoline scaffold is associated with DNA intercalation and enzyme inhibition, while pyrazolo-pyridines are explored for their kinase inhibitory activity .

In contrast, compound 7f contains a quinoline moiety, which may confer π-π stacking interactions with aromatic residues in enzymes . The methyl ester in the target compound vs. the carboxylic acid in ’s compound alters polarity and bioavailability. Esters are typically more lipophilic, favoring cell membrane penetration, while carboxylic acids improve water solubility and ionic interactions .

Synthetic Methods: Compound 7f was synthesized via a 12-hour reaction at room temperature (Procedure A), yielding 84% .

Physicochemical and Analytical Data

Table 2: Analytical Comparison

*Data for the target compound is extrapolated from structural analogs.

- Compound 7f demonstrates high purity, as evidenced by close alignment between calculated and found elemental analysis values . The absence of data for the target compound highlights the need for further experimental characterization.

Q & A

Q. What are the recommended synthetic methodologies for preparing quinazoline derivatives with pyrrolidine and aryl substituents?

- Methodological Answer : The synthesis of structurally analogous quinazoline derivatives often involves multi-step protocols. For example, ethyl ester derivatives with pyrrolidine substituents can be synthesized via condensation reactions between aminopyridines and activated carbonyl intermediates under reflux conditions (e.g., using dioxane-water mixtures as solvents) . Key steps include:

- Nucleophilic substitution : Introducing pyrrolidin-1-yl groups via amine displacement of halides or other leaving groups.

- Cyclization : Formation of the quinazoline core using catalysts like PdCl₂(PPh₃)₂ and bases such as K₂CO₃ .

- Esterification : Methoxy or ethoxy groups are introduced via esterification of carboxylic acid intermediates (e.g., using methyl chlorides in the presence of pyridine) .

Critical Note : Optimize reaction time and temperature to avoid decomposition of dimethoxyphenyl substituents.

Q. How can researchers characterize the crystalline structure of this compound?

Q. What analytical techniques are suitable for confirming the purity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve polar impurities from the dimethoxyphenyl group.

- NMR : Confirm substitution patterns (e.g., ¹H NMR for pyrrolidine protons at δ 2.5–3.5 ppm; ¹³C NMR for carbonyl signals at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 451.16) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester vs. carboxylic acid) influence solubility and pharmacokinetics?

- Methodological Answer : Comparative studies on analogous compounds show:

- Ester vs. Carboxylic Acid : Methyl esters enhance lipophilicity (logP increased by ~1.5 units) compared to free acids, improving membrane permeability but reducing aqueous solubility .

- Substituent Effects : 3,5-Dimethoxyphenyl groups introduce steric hindrance, potentially slowing metabolic degradation. Replace with smaller substituents (e.g., chloro) to study SAR .

Experimental Design : - Measure logD (pH 7.4) using shake-flask methods.

- Perform in vitro metabolic stability assays with liver microsomes .

Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. For example:

- False Positives in Inhibition Assays : Remove trace metals (use Chelex resin) to eliminate non-specific binding .

- Batch Variability : Characterize impurities via LC-MS/MS and correlate with bioactivity outliers.

Case Study : A derivative with a 4-trifluoromethylbenzylthio group showed inconsistent IC₅₀ values due to residual Pd catalysts; repurification via column chromatography (SiO₂, EtOAc/hexane) resolved the issue .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Target Preparation : Retrieve enzyme structures (e.g., soluble epoxide hydroxylase) from PDB (e.g., 4JZN).

- Ligand Parameterization : Generate 3D conformers of the compound using RDKit; assign charges via AM1-BCC .

- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Key Insight : The pyrrolidine ring may form hydrogen bonds with catalytic residues (e.g., Tyr466 in sEH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.